4-(Oxetan-3-yloxy)pyridine
Description
4-(Oxetan-3-yloxy)pyridine is a pyridine derivative featuring an oxetane ring substituted at the 3-position via an ether linkage to the pyridine’s 4-oxygen. The oxetane group introduces a strained three-membered cyclic ether, which is known to enhance metabolic stability and solubility in pharmaceutical applications .
Properties
IUPAC Name |
4-(oxetan-3-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-3-9-4-2-7(1)11-8-5-10-6-8/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMYYCTXBOLOEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxetan-3-yloxy)pyridine typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the intramolecular cyclization of suitable precursors. For instance, the oxetane ring can be synthesized through [2+2] cycloaddition reactions, such as the Paternò-Büchi reaction, which involves the photochemical reaction of carbonyl compounds with alkenes .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production. Techniques such as continuous flow chemistry could be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(Oxetan-3-yloxy)pyridine undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the pyridine ring or the oxetane ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to the formation of aldehydes or ketones, while substitution reactions can yield a variety of functionalized pyridine derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
4-(Oxetan-3-yloxy)pyridine serves as a valuable building block in organic synthesis. Its oxetane structure allows for various chemical transformations, including:
- Ring-opening reactions: The oxetane ring can be opened under acidic or basic conditions, facilitating further functionalization.
- Substitution reactions: The pyridine ring can participate in electrophilic substitutions, leading to the synthesis of more complex derivatives.
Table 1: Chemical Transformations of this compound
| Transformation Type | Reaction Conditions | Products |
|---|---|---|
| Ring-opening | Acidic/Basic | Various substituted oxetanes |
| Electrophilic Substitution | Electrophiles (e.g., halogens) | Functionalized pyridine derivatives |
Biological Applications
Investigating Biological Activity
The compound is being studied for its potential biological activities, particularly in medicinal chemistry. Its unique structure may interact with biological targets, making it a candidate for drug development.
Case Study: Interaction with Enzymes
Research has indicated that this compound may influence specific enzyme activities. For instance, preliminary studies suggest its potential as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to therapeutic applications.
Medicinal Chemistry
Drug Development Potential
The compound's structural characteristics make it a promising candidate for drug discovery. Its ability to modulate biological pathways suggests potential therapeutic applications in areas such as:
- Cancer treatment: Investigations into its effects on cancer cell lines have shown promise in enhancing differentiation markers in acute myeloid leukemia (AML) models.
- Neurological disorders: The compound's interactions with neurotransmitter receptors are under exploration for potential applications in treating epilepsy and other neurological conditions.
Table 2: Potential Therapeutic Areas for this compound
| Therapeutic Area | Mechanism of Action |
|---|---|
| Cancer | Modulation of differentiation markers |
| Neurological Disorders | Interaction with neurotransmitter receptors |
Industrial Applications
Material Science
In addition to its applications in chemistry and biology, this compound is being explored for use in the development of new materials with unique properties. Its reactivity can be harnessed to create polymers or coatings that exhibit enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 4-(Oxetan-3-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with molecular targets. These interactions can modulate biological pathways and result in therapeutic effects .
Comparison with Similar Compounds
Key Observations:
- Substituent Size and Strain : The oxetane group (three-membered ring) in this compound introduces greater ring strain compared to the six-membered oxane (tetrahydropyran) in [2-(Oxan-4-yloxy)pyridin-3-yl]methanamine. This strain may enhance reactivity in ring-opening reactions or hydrogen-bonding interactions .
- Melting Points : Bulky substituents like substituted phenyl groups elevate melting points (268–287°C) compared to simpler derivatives, likely due to enhanced intermolecular stacking .
Biological Activity
4-(Oxetan-3-yloxy)pyridine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
This compound features an oxetane ring attached to a pyridine moiety, which contributes to its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis and drug development .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in cellular signaling pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing physiological responses.
- Cell Differentiation : Studies have indicated that derivatives of this compound can induce differentiation in cancer cell lines, such as acute myeloid leukemia (AML) cells .
Pharmacological Effects
Research has demonstrated various pharmacological effects associated with this compound:
- Antitumor Activity : Compounds related to this compound have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer models .
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by modulating cytokine production and immune response pathways .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which warrant further investigation in neurodegenerative disease models .
Case Study 1: Induction of Differentiation in AML Cells
A phenotypic screening identified a derivative of this compound that upregulated CD11b expression and induced morphological changes consistent with differentiation in AML cell lines. This study highlighted the compound's potential as a therapeutic agent for leukemia treatment .
Case Study 2: Inhibition of Enzymatic Activity
In vitro studies have shown that this compound derivatives can selectively inhibit key enzymes involved in cancer progression. For instance, the inhibition of Tyk2 has been linked to reduced inflammatory responses in models of inflammatory bowel disease .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
